3-Tert-butyl-2-cyclopropoxybenzaldehyde
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Overview
Description
3-Tert-butyl-2-cyclopropoxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-cyclopropoxybenzaldehyde typically involves the reaction of 3-tert-butyl-2-hydroxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-cyclopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Tert-butyl-2-cyclopropoxybenzoic acid.
Reduction: 3-Tert-butyl-2-cyclopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Tert-butyl-2-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butyl and cyclopropoxy groups contribute to the compound’s steric and electronic properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.
5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with the tert-butyl group in a different position.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Contains two tert-butyl groups and a hydroxyl group.
Uniqueness
3-Tert-butyl-2-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-tert-butyl-2-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)12-6-4-5-10(9-15)13(12)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |
InChI Key |
UYOYHPAZLBCKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OC2CC2)C=O |
Origin of Product |
United States |
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